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Compound of Interest

Compound Name: (2-Chloroethyl)benzene

Cat. No.: B074947 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for (2-
Chloroethyl)benzene, primarily sourced from the National Institute of Standards and

Technology (NIST) database and associated analytical methodologies. It is intended for

researchers, scientists, and professionals in drug development who require detailed spectral

information and experimental protocols for the identification and quantification of this

compound.

Compound Information
(2-Chloroethyl)benzene, also known as β-Phenethyl chloride, is an aromatic hydrocarbon with

the chemical formula C₈H₉Cl.[1][2][3] It has a molecular weight of 140.610 g/mol .[1][2][3]
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Identifier Value

IUPAC Name (2-chloroethyl)benzene

CAS Registry Number 622-24-2[1][2][3]

Molecular Formula C₈H₉Cl[1][2][3]

Molecular Weight 140.610[1][2][3]

InChI
InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-

5H,6-7H2[1][2][3]

InChIKey MNNZINNZIQVULG-UHFFFAOYSA-N[1][2][3]

Synonyms

β-Phenethyl chloride, β-Phenylethyl chloride,

Phenethyl chloride, 1-Chloro-2-phenylethane, 2-

Phenyl-1-chloroethane, 2-Phenylethyl

chloride[1][2][3][4]

Spectroscopic Data
The following sections present key spectroscopic data for (2-Chloroethyl)benzene, including

mass spectrometry and infrared spectroscopy.

Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for the structural

elucidation of (2-Chloroethyl)benzene. The fragmentation pattern provides a unique

fingerprint for its identification.

Table 1: Mass Spectrum (Electron Ionization) of (2-Chloroethyl)benzene[1]
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Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment

174/176 24.4 [M]+• (Molecular Ion)

139 - [M-Cl]+

125 100 [M-CH₂Cl]+

105 ~30-40 [C₈H₉]+

91 99.99 [C₇H₇]+ (Tropylium ion)

89 ~5-10 [C₇H₅]+

77 6.54 [C₆H₅]+

51 8.79 [C₄H₃]+

Note: Relative intensities can vary slightly between different instruments and experimental

conditions. Data for some fragments are compared with related isomers for illustrative

purposes.[5]

The proposed fragmentation pathway of (2-Chloroethyl)benzene under electron ionization is

initiated by the loss of a chlorine atom or the cleavage of the ethyl side chain.

(2-Chloroethyl)benzene
[C8H9Cl]+•

m/z = 140/142

[C8H9]+
m/z = 105- Cl•

[C8H8]+•
m/z = 104

- HCl

[C7H7]+
m/z = 91

- CH2 [C6H5]+
m/z = 77

- C2H2

Click to download full resolution via product page

Proposed fragmentation pathway of (2-Chloroethyl)benzene.

Infrared Spectroscopy
The gas-phase infrared spectrum of (2-Chloroethyl)benzene provides information about its

functional groups and molecular structure. While the NIST database contains the spectrum,
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quantitative molar absorptivity values are not available due to a lack of concentration

information.[2] Key absorption regions characteristic of this molecule include C-H stretching

from the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and the C-Cl

stretching vibration.

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for the

analysis of (2-Chloroethyl)benzene.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
This protocol is suitable for the separation and identification of (2-Chloroethyl)benzene in

various matrices.[5][6]

1. Sample Preparation:

Liquid Samples: Dissolve the sample in a volatile organic solvent such as dichloromethane

or hexane to a concentration of approximately 1 mg/mL.[5]

Aqueous Samples (Purge and Trap): For trace analysis in water, use a commercial purge

and trap concentrator system. Place a 5-25 mL aliquot of the sample into a sparging vessel

and purge with an inert gas (e.g., helium). The volatile analytes are collected on a sorbent

trap (e.g., Tenax®, silica gel, and charcoal). The trap is then heated to desorb the analytes

into the GC-MS system.[6]

Solid Samples (Solvent Extraction): For solid matrices like soil or solid drug products, use

solvent extraction. Vortex or sonicate the sample with a suitable solvent. Centrifuge to

separate the solid material, and if necessary, concentrate the supernatant under a gentle

stream of nitrogen.[6]

2. Gas Chromatography (GC) Conditions:

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-

methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm internal diameter x

0.25 µm film thickness is recommended.[5]
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

Inlet: Splitless injection is preferred for trace analysis, with an injector temperature of 250°C.

[5]

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a

ramp of 10°C/min to 280°C, with a final hold for 5 minutes.[5]

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

Mass Analyzer: Quadrupole or Ion Trap.[5]

Scan Range: m/z 40-400.[5]

Ion Source Temperature: 230°C.[5]

Transfer Line Temperature: 280°C.[5]

4. Data Analysis:

Identification: The identification of (2-Chloroethyl)benzene is confirmed by comparing the

retention time and the mass spectrum of the peak in the sample chromatogram with that of a

certified reference standard.[6] Key mass-to-charge ratios (m/z) for identification include 174,

139, and 103.[6]

The general workflow for the GC-MS analysis of (2-Chloroethyl)benzene is depicted in the

following diagram.
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General workflow for GC-MS analysis of (2-Chloroethyl)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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